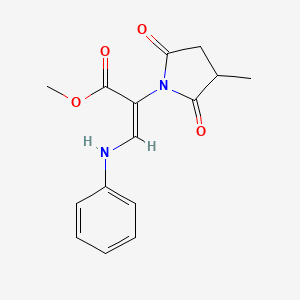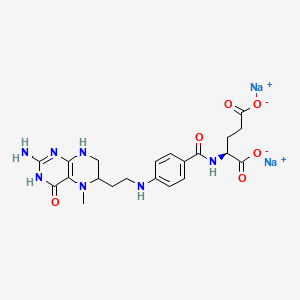
Sydowimide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sydowimide A is a novel compound derived from the marine fungus Aspergillus sydowii DL1045. It has garnered significant attention due to its potent inhibitory effects on protein tyrosine phosphatases, making it a promising candidate for drug development, particularly in the treatment of cancer, diabetes, and autoimmune disorders .
Preparation Methods
Sydowimide A is synthesized through a chemical epigenetic regulation approach. This involves adding a histone deacetylase inhibitor, such as suberoylanilide hydroxamic acid, to the culture of Aspergillus sydowii DL1045. This induces the production of secondary metabolites, among which this compound is identified . The specific synthetic routes and reaction conditions for industrial production are not extensively documented, but the process involves biotransformation by the marine fungus and subsequent isolation and purification of the compound .
Chemical Reactions Analysis
Sydowimide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sydowimide A has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: It helps in understanding the role of protein tyrosine phosphatases in cellular processes.
Mechanism of Action
Sydowimide A exerts its effects by inhibiting protein tyrosine phosphatases, specifically Src homology region 2 domain-containing phosphatase-1, T-cell protein tyrosine phosphatase, and leukocyte common antigen. The inhibition occurs with IC50 values of 1.5, 2.4, and 18.83 μM, respectively . This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and immune response, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Sydowimide A is unique due to its potent inhibitory effects on multiple protein tyrosine phosphatases. Similar compounds include:
SAHA derivatives: These compounds are also derived from Aspergillus sydowii and exhibit inhibitory effects on protein tyrosine phosphatases.
This compound stands out due to its broad spectrum of inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl (E)-3-anilino-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-13(18)17(14(10)19)12(15(20)21-2)9-16-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/b12-9+ |
InChI Key |
WWCNUZACVNKNFW-FMIVXFBMSA-N |
Isomeric SMILES |
CC1CC(=O)N(C1=O)/C(=C/NC2=CC=CC=C2)/C(=O)OC |
Canonical SMILES |
CC1CC(=O)N(C1=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)

![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)


![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)




![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)



